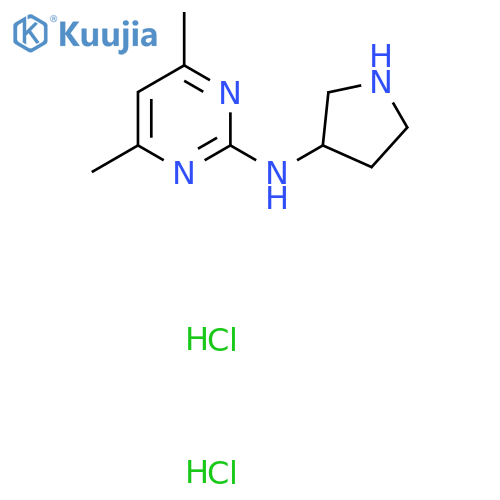Cas no 2098031-51-5 (4,6-dimethyl-N-(pyrrolidin-3-yl)pyrimidin-2-amine dihydrochloride)

2098031-51-5 structure
商品名:4,6-dimethyl-N-(pyrrolidin-3-yl)pyrimidin-2-amine dihydrochloride
4,6-dimethyl-N-(pyrrolidin-3-yl)pyrimidin-2-amine dihydrochloride 化学的及び物理的性質
名前と識別子
-
- AKOS026748118
- F2167-4040
- starbld0027099
- 4,6-dimethyl-N-(pyrrolidin-3-yl)pyrimidin-2-amine dihydrochloride
- 2098031-51-5
- 4,6-dimethyl-N-pyrrolidin-3-ylpyrimidin-2-amine;dihydrochloride
-
- インチ: 1S/C10H16N4.2ClH/c1-7-5-8(2)13-10(12-7)14-9-3-4-11-6-9;;/h5,9,11H,3-4,6H2,1-2H3,(H,12,13,14);2*1H
- InChIKey: HAIODLHRYDLUEW-UHFFFAOYSA-N
- ほほえんだ: Cl.Cl.N1CCC(C1)NC1N=C(C)C=C(C)N=1
計算された属性
- せいみつぶんしりょう: 264.0908520g/mol
- どういたいしつりょう: 264.0908520g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 4
- 水素結合受容体数: 4
- 重原子数: 16
- 回転可能化学結合数: 2
- 複雑さ: 175
- 共有結合ユニット数: 3
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 49.8Ų
4,6-dimethyl-N-(pyrrolidin-3-yl)pyrimidin-2-amine dihydrochloride 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| TRC | D258141-100mg |
4,6-dimethyl-n-(pyrrolidin-3-yl)pyrimidin-2-amine dihydrochloride |
2098031-51-5 | 100mg |
$ 115.00 | 2022-06-05 | ||
| Life Chemicals | F2167-4040-2.5g |
4,6-dimethyl-N-(pyrrolidin-3-yl)pyrimidin-2-amine dihydrochloride |
2098031-51-5 | 95%+ | 2.5g |
$864.0 | 2023-09-06 | |
| Life Chemicals | F2167-4040-10g |
4,6-dimethyl-N-(pyrrolidin-3-yl)pyrimidin-2-amine dihydrochloride |
2098031-51-5 | 95%+ | 10g |
$1814.0 | 2023-09-06 | |
| Life Chemicals | F2167-4040-5g |
4,6-dimethyl-N-(pyrrolidin-3-yl)pyrimidin-2-amine dihydrochloride |
2098031-51-5 | 95%+ | 5g |
$1296.0 | 2023-09-06 | |
| TRC | D258141-500mg |
4,6-dimethyl-n-(pyrrolidin-3-yl)pyrimidin-2-amine dihydrochloride |
2098031-51-5 | 500mg |
$ 410.00 | 2022-06-05 | ||
| Life Chemicals | F2167-4040-0.25g |
4,6-dimethyl-N-(pyrrolidin-3-yl)pyrimidin-2-amine dihydrochloride |
2098031-51-5 | 95%+ | 0.25g |
$389.0 | 2023-09-06 | |
| TRC | D258141-1g |
4,6-dimethyl-n-(pyrrolidin-3-yl)pyrimidin-2-amine dihydrochloride |
2098031-51-5 | 1g |
$ 615.00 | 2022-06-05 | ||
| Life Chemicals | F2167-4040-1g |
4,6-dimethyl-N-(pyrrolidin-3-yl)pyrimidin-2-amine dihydrochloride |
2098031-51-5 | 95%+ | 1g |
$432.0 | 2023-09-06 | |
| Life Chemicals | F2167-4040-0.5g |
4,6-dimethyl-N-(pyrrolidin-3-yl)pyrimidin-2-amine dihydrochloride |
2098031-51-5 | 95%+ | 0.5g |
$410.0 | 2023-09-06 |
4,6-dimethyl-N-(pyrrolidin-3-yl)pyrimidin-2-amine dihydrochloride 関連文献
-
Brian Murphy,Moza Aljabri,Aaleya Mohamed Ahmed,Gillian Murphy,Brian J. Hathaway,Mark E. Light,Thomas Geilbrich,Michael B. Hursthouse Dalton Trans., 2006, 357-367
-
Haiping Pan,Yan Shen,Jiashun Duan,Kai Lu Phys. Chem. Chem. Phys., 2016,18, 9897-9901
-
Yanli Ji,Yan Song,Jijun Zou,Wenbo Mi Phys. Chem. Chem. Phys., 2018,20, 6100-6107
-
Liuqing Yang,Joachim Stöckigt Nat. Prod. Rep., 2010,27, 1469-1479
-
Anna Maroń,Katarzyna Czerwińska,Barbara Machura,Luis Raposo,Catarina Roma-Rodrigues,Alexandra R. Fernandes,Jan G. Małecki,Agata Szlapa-Kula,Slawomir Kula,Stanisław Krompiec Dalton Trans., 2018,47, 6444-6463
2098031-51-5 (4,6-dimethyl-N-(pyrrolidin-3-yl)pyrimidin-2-amine dihydrochloride) 関連製品
- 2010325-18-3(8-azabicyclo3.2.1octane-3-thiol)
- 1822446-75-2(Methyl 2-amino-2-(3-chlorothiophen-2-yl)acetate)
- 1805379-74-1(2-Bromo-3-(difluoromethyl)-6-nitropyridine-5-acetonitrile)
- 845799-66-8(1-3-(propan-2-yloxy)propyl-3-(thiophene-2-sulfonyl)-1H-pyrrolo2,3-bquinoxalin-2-amine)
- 2411299-57-3(N-[3-oxo-3-(4-phenylpiperazin-1-yl)propyl]-1-(prop-2-enoyl)piperidine-4-carboxamide)
- 2229174-43-8((3-bromo-2-hydroxyphenyl)methanesulfonamide)
- 2408957-70-8(N'-[2-(4-Fluorophenyl)ethyl]-1-phenylethane-1,2-diamine;dihydrochloride)
- 2228202-76-2((1-benzylpyrrolidin-2-yl)methanethiol)
- 1807262-18-5(4-Bromo-2-fluoro-3-nitrobenzenesulfonyl chloride)
- 941902-66-5(1-(3-fluorophenyl)methyl-3-(pyridin-4-yl)methyl-1H,2H,3H,4H-pyrido3,2-dpyrimidine-2,4-dione)
推奨される供給者
Changzhou Guanjia Chemical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Tiancheng Chemical (Jiangsu) Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量
Zouping Mingyuan Import and Export Trading Co., Ltd
ゴールドメンバー
中国のサプライヤー
試薬

Hangzhou Runyan Pharmaceutical Technology Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

上海帛亦医药科技有限公司
ゴールドメンバー
中国のサプライヤー
試薬